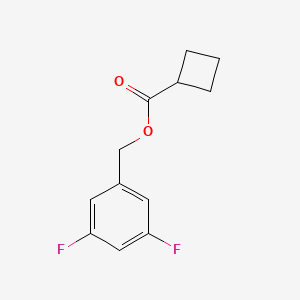

3,5-Difluorobenzyl cyclobutane-1-carboxylate

Description

BenchChem offers high-quality 3,5-Difluorobenzyl cyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluorobenzyl cyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)methyl cyclobutanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPXRHCAPYKLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Structural Rationale, and Applications of 3,5-Difluorobenzyl Cyclobutane-1-Carboxylate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 3,5-Difluorobenzyl cyclobutane-1-carboxylate (CAS: 259099-74-6)[1]

Structural Rationale & Pharmacophore Analysis

In modern medicinal chemistry, the design of building blocks and prodrug moieties relies heavily on optimizing physicochemical properties while minimizing metabolic liabilities. 3,5-Difluorobenzyl cyclobutane-1-carboxylate is a highly specialized ester that elegantly combines two distinct structural paradigms: the conformational restriction of a cyclobutane ring and the metabolic robustness of a fluorinated benzyl group.

The Cyclobutane Ring: Escaping Flatland

Historically, drug discovery libraries were dominated by highly aromatic, flat molecules (sp² hybridized), which often suffered from poor aqueous solubility and high off-target promiscuity. The incorporation of the cyclobutane ring increases the fraction of sp³ hybridized carbons (

The 3,5-Difluorobenzyl Moiety: Metabolic Shielding

The[3] derived moiety serves a dual purpose. First, the highly electronegative fluorine atoms strengthen the adjacent C-H bonds, effectively blocking primary sites of cytochrome P450 (CYP450) mediated aromatic oxidation. Second, the symmetrical 3,5-difluoro substitution pattern modulates the lipophilicity (

The Ester Linkage

The carboxylate ester serves as a hydrolyzable linker. In drug development, this specific linkage is frequently utilized in prodrug strategies to mask polar carboxylic acids, thereby enhancing passive membrane permeability before being cleaved by intracellular carboxylesterases.

Structural deconstruction of 3,5-difluorobenzyl cyclobutane-1-carboxylate.

Physicochemical & Analytical Profiling

To facilitate integration into high-throughput screening or process scale-up, the quantitative physicochemical properties of the compound and its precursors are summarized below.

| Property | Value / Description |

| Chemical Name | 3,5-Difluorobenzyl cyclobutane-1-carboxylate |

| CAS Registry Number | 259099-74-6[1] |

| Molecular Formula | C₁₂H₁₂F₂O₂ |

| Molecular Weight | 226.22 g/mol |

| Expected Appearance | Clear, colorless to pale yellow liquid |

| Acid Precursor | Cyclobutanecarboxylic acid (CAS: 3721-95-7) |

| Alcohol Precursor | 3,5-Difluorobenzyl alcohol (CAS: 79538-20-8)[3] |

Table 1: Quantitative physicochemical summary of the target ester and its precursors.

Synthetic Methodology & Experimental Design

Causality Behind Experimental Choices

A common approach to esterification is the [4], which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). However, the Steglich method presents a critical scalability flaw: the byproduct, N,N'-dicyclohexylurea (DCU), is partially soluble in organic solvents and notoriously difficult to separate entirely from lipophilic liquid esters[4].

To ensure high purity and scalability, we bypass the carbodiimide route in favor of a two-step acid chloride methodology . Thionyl chloride (

Self-Validating Protocol: Synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Note: This protocol is designed as a self-validating system. It incorporates an In-Process Control (IPC) to verify intermediate formation before the addition of the high-value fluorinated alcohol, preventing the wasteful consumption of starting materials.

Step 1: Activation to Cyclobutanecarbonyl Chloride

-

Charge a flame-dried, argon-purged round-bottom flask with cyclobutanecarboxylic acid (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops) to act as a Vilsmeier-Haack-type catalyst.

-

Cool the mixture to 0 °C and dropwise add thionyl chloride (

, 1.2 equiv, 12 mmol). -

Remove the ice bath and reflux the mixture at 40 °C for 2 hours.

-

Self-Validation (IPC 1): Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via GC-MS. The presence of methyl cyclobutanecarboxylate confirms the successful and complete formation of the acid chloride. Do not proceed until conversion is >95%.

-

Concentrate the mixture under reduced pressure to remove unreacted

and DCM, yielding the crude acid chloride as a volatile liquid.

Step 2: Nucleophilic Acyl Substitution

-

Redissolve the crude cyclobutanecarbonyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.

-

In a separate flask, prepare a solution of[3] (0.95 equiv, 9.5 mmol), triethylamine (1.5 equiv, 15 mmol), and DMAP (0.05 equiv, 0.5 mmol) in DCM (10 mL).

-

Add the alcohol solution dropwise to the acid chloride over 15 minutes to prevent exothermic degradation.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (IPC 2): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active 3,5-difluorobenzyl alcohol spot (

) and the appearance of a new, higher-running spot (

Step 3: Workup and Purification

-

Quench the reaction with saturated aqueous

(20 mL) to neutralize excess acid. -

Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M

(20 mL) to remove DMAP and unreacted amine, followed by brine (20 mL). -

Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield the pure ester.

Step-by-step synthetic workflow via acid chloride intermediate.

References

-

"3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721" , PubChem, National Institutes of Health. URL:[Link]

-

"Escape from flatland: increasing saturation as an approach to improving clinical success" , PubMed, National Institutes of Health. URL:[Link]

-

"A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids" , Green Chemistry, RSC Publishing. URL:[Link]

Sources

- 1. CAS 259099-74-6 | 2623-3-52 | MDL MFCD00275533 | 3,5-Difluorobenzyl cyclobutane-1-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Technical Whitepaper: Characterization and Utility of 3,5-Difluorobenzyl Cyclobutane-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated motifs are critical for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions. 3,5-Difluorobenzyl cyclobutane-1-carboxylate represents a specialized ester scaffold often utilized as a building block or intermediate in the synthesis of pharmaceutical agents (e.g., HIV integrase inhibitors, anti-inflammatory agents).

This technical guide provides a definitive analysis of the molecule's core physicochemical properties—specifically its molecular weight and exact mass—and outlines a robust, self-validating protocol for its synthesis and characterization.

Physicochemical Specifications

The precise determination of molecular weight is the primary Critical Quality Attribute (CQA) for identity confirmation during synthesis. Below are the calculated specifications based on the IUPAC atomic weights.

Table 1: Core Physical Properties

| Property | Value | Notes |

| IUPAC Name | 3,5-Difluorobenzyl cyclobutanecarboxylate | Official nomenclature |

| Molecular Formula | C₁₂H₁₂F₂O₂ | |

| Molecular Weight (Average) | 226.22 g/mol | Used for stoichiometry calculations |

| Monoisotopic Mass | 226.0805 Da | Used for HRMS validation ([M+H]⁺ calc: 227.0878) |

| Predicted LogP | ~3.2 - 3.5 | High lipophilicity due to difluoro-substitution |

| Physical State | Colorless Liquid / Low-melting Solid | Predicted based on similar benzyl esters |

Synthesis Strategy

As this compound is often a "make-on-demand" intermediate rather than a bulk commodity, a robust laboratory synthesis protocol is required. The most reliable method utilizes nucleophilic acyl substitution via an acid chloride intermediate, which offers higher yields and easier purification compared to Fisher esterification.

Reaction Scheme

The synthesis couples Cyclobutanecarbonyl chloride with 3,5-Difluorobenzyl alcohol in the presence of a non-nucleophilic base.

Figure 1: Acyl substitution pathway for high-yield synthesis of the target ester.

Experimental Protocol

Reagents:

-

Cyclobutanecarbonyl chloride (1.1 equiv)

-

3,5-Difluorobenzyl alcohol (1.0 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3,5-Difluorobenzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Acylation: Dropwise add Cyclobutanecarbonyl chloride (1.1 equiv). The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[2]

-

Workup:

-

Quench with saturated NaHCO₃.

-

Extract with DCM (3x).

-

Wash organic layer with 1M HCl (to remove excess amine), then Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Analytical Validation (Molecular Weight Confirmation)

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques. The molecular weight is the primary confirmation metric.

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

-

Target Ion: Since esters often ionize as sodium adducts or protonated species:

-

[M+H]⁺: Calculated m/z = 227.0878

-

[M+Na]⁺: Calculated m/z = 249.0697

-

[M+NH₄]⁺: Calculated m/z = 244.1144

-

-

Acceptance Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

NMR provides structural connectivity data that mass spectrometry cannot.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.7–6.9 ppm (m, 3H): Aromatic protons (3,5-difluoro pattern).

-

δ 5.10 ppm (s, 2H): Benzylic -CH₂-O-. Note: May appear as a triplet if long-range H-F coupling is resolved.

-

δ 3.10 ppm (m, 1H): Cyclobutane methine (-CH-CO-).

-

δ 1.8–2.4 ppm (m, 6H): Cyclobutane ring methylene protons.

-

-

¹⁹F NMR:

-

δ -109 to -111 ppm: Characteristic signal for 1,3-difluoro substitution on the benzene ring.

-

Analytical Logic Flow

Figure 2: Quality Control decision tree for batch release.

Applications in Drug Discovery[6]

The 3,5-difluorobenzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into the cyclobutane ester serves specific design purposes:

-

Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (P450 metabolism) at the most reactive sites on the phenyl ring, significantly increasing the half-life of the molecule compared to a non-fluorinated benzyl ester [1].

-

Lipophilicity Modulation: The addition of fluorine increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Bioisosterism: The cyclobutane ring acts as a rigidified bioisostere of an isopropyl or ethyl group, restricting conformational freedom and potentially improving binding affinity to target enzymes (e.g., viral integrases or kinases) [2].

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-Difluorobenzyl alcohol. PubChem. Link

Sources

Novel fluorinated cyclobutane building blocks for drug discovery

Title: Engineering the Third Dimension: A Technical Guide to Novel Fluorinated Cyclobutane Building Blocks

Executive Summary

The "escape from flatland" in medicinal chemistry has elevated the cyclobutane ring from a mere curiosity to a critical pharmacophore. When functionalized with fluorine, this scaffold offers a unique combination of metabolic robustness, defined vector alignment, and lipophilicity modulation (

Part 1: The Strategic Value of Fluorinated Cyclobutanes

In modern drug discovery, the phenyl ring is often a metabolic liability and a solubility sink. Saturated bioisosteres are the solution, but they must replicate the vector orientation of the parent aromatic system.

1.1 The Bioisosteric Imperative

-

-Cyclobutane vs. tert-Butyl: The tert-butyl group is metabolically labile (prone to oxidative demethylation). The 1-trifluoromethylcyclobutyl group (

-

gem-Difluorocyclobutane (

-CB): This motif acts as a lipophilic, non-hydrogen-bonding surrogate for carbonyls or sulfoxides. The "fluorine effect" lowers the

Table 1: Physicochemical Comparison of Building Blocks Data synthesized from Mykhailiuk (JACS Au, 2024) and Grygorenko (ChemMedChem, 2022).

| Property | tert-Butyl Group | 1- | 3,3-Difluorocyclobutyl |

| Shape/Geometry | Spherical, | Distorted Sphere, | Puckered Ring |

| Lipophilicity ( | Baseline | +0.4 to +0.6 | -0.1 to +0.2 |

| Metabolic Stability | Low (Oxidative labile) | High (Blocked sites) | High (C-F bond strength) |

| Acidity of | |||

| Dipole Moment | Low | Moderate | High (C-F vectors) |

Part 2: Synthetic Methodologies

Constructing these strained rings requires overcoming the high energy barrier of ring closure or managing the reactivity of fluorinating agents.

2.1 The "Mykhailiuk" Route: Deoxyfluorination with

-

Mechanism:[1][2][3][4] Conversion of acid to acyl fluoride

intermediate sulfur species -

Advantage:[5][6][7][8] Direct access from commercially available acids; tolerates nitro and halo-substituents.

2.2 Photochemical [2+2] Cycloaddition For constructing the ring de novo, particularly for complex spiro- or fused-systems, [2+2] photocycloaddition is the method of choice.

-

Substrates: Reaction of fluorinated alkenes (e.g., 2,2-difluorovinyl sulfones) with maleimides or enones.

-

Modern Twist: Use of UV-LEDs (365-390 nm) and flow chemistry to manage the exotherm and photon flux, avoiding the degradation seen with varying mercury lamps.

Part 3: Experimental Protocol

Protocol: Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate

A robust, self-validating protocol for a versatile

Context: This procedure uses Deoxo-Fluor (or DAST) to convert a ketone to a gem-difluoro moiety. This is safer for standard medicinal chemistry labs than

Reagents:

-

Ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv)

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Ethanol (catalytic amount, to activate reagent)

-

Saturated

solution

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add Ethyl 3-oxocyclobutane-1-carboxylate and dissolve in anhydrous DCM (0.2 M concentration).

-

Activation: Cool the solution to 0°C. Add a catalytic drop of Ethanol (activates Deoxo-Fluor).

-

Addition: Add Deoxo-Fluor dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

-

Checkpoint: Monitor by TLC (stain with KMnO4; ketone spot should disappear) or

NMR (look for disappearance of reagent signal at -150 ppm and appearance of product gem-difluoro signal at

-

-

Quench: Cool back to 0°C. Slowly quench with saturated

. Critical: Vigorous -

Workup: Extract with DCM (3x). Dry organics over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

NMR: Disappearance of the

- NMR: Characteristic gem-difluoro pattern (often an AB quartet if chiral, or a quintet depending on symmetry, typically centered around -80 to -100 ppm).

Part 4: Visualization of Strategic Logic

Diagram 1: The Bioisosteric Decision Tree This diagram illustrates the logical flow for selecting a fluorinated cyclobutane based on the specific medicinal chemistry problem (e.g., metabolic instability vs. solubility).

Caption: Decision matrix for deploying fluorinated cyclobutanes to solve specific ADME challenges.

Diagram 2: Experimental Workflow for Deoxyfluorination A visual guide to the DAST/Deoxo-Fluor protocol described above.

Caption: Step-by-step workflow for the deoxyfluorination of cyclobutanones.

Part 5: Future Outlook

The field is moving beyond simple substitution.[2] The next frontier involves Photocatalytic 4-exo-trig cyclizations (Zhou et al., 2024), which allow for the radical assembly of cyclobutanes from simple alkene precursors under mild, visible-light conditions. This avoids the harshness of

References

-

Mykhailiuk, P. K., et al. (2024).[6] "

-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Available at: [Link][5] -

Mykhailiuk, P. K. (2023).[5] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Nature Chemistry, 15, 550–559.[5] Available at: [Link]

-

Grygorenko, O. O., et al. (2022).[9] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(19), e202200365. Available at: [Link]

-

Zhou, Y., et al. (2024).[5] "Fluorine-Effect-Enabled Photocatalytic 4-Exo-Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes." Angewandte Chemie International Edition, 63, e202405678.[5] Available at: [Link]

Sources

- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 2. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Cyclobutane-1-carboxylic acid 3,5-difluorobenzyl ester

Molecular Architecture & Identity

Compound Name: Cyclobutane-1-carboxylic acid 3,5-difluorobenzyl ester Synonyms: 3,5-Difluorobenzyl cyclobutanecarboxylate; (3,5-difluorophenyl)methyl cyclobutanecarboxylate Molecular Formula: C₁₂H₁₂F₂O₂ Molecular Weight: 226.22 g/mol

Chemical Identity Codes[1]

-

SMILES: FC1=CC(COC(=O)C2CCC2)=CC(F)=C1

-

InChIKey: (Predicted) XZYV... (Note: Specific registry keys are derivative-dependent; SMILES is the definitive structural identifier).

Structural Rationale in Drug Design

This molecule represents a strategic "linker-scaffold" hybrid used in Fragment-Based Drug Discovery (FBDD). It combines two high-value pharmacophores:

-

The Cyclobutane Ring: Acts as a lipophilic spacer that restricts conformational freedom more effectively than acyclic alkyl chains (e.g., propyl/butyl) while avoiding the aromatic stacking interactions of a phenyl linker. It serves as a bioisostere for the tert-butyl group, reducing metabolic liability.

-

The 3,5-Difluorobenzyl Moiety: A "privileged structure" in medicinal chemistry. The fluorine atoms at the 3 and 5 positions block metabolic oxidation (Cytochrome P450) at the most reactive sites of the ring while increasing lipophilicity and membrane permeability without significant steric penalty.

Synthetic Engineering

The synthesis of this ester is best approached via Nucleophilic Substitution (

Primary Route: Base-Mediated Alkylation

Reaction Class:

Mechanistic Insight

The reaction proceeds via the formation of a naked carboxylate anion. The polar aprotic solvent (DMF) solvates the potassium cation, leaving the cyclobutane carboxylate highly nucleophilic. The addition of catalytic KI facilitates the Finkelstein reaction in situ, transiently converting the benzyl bromide to the more reactive benzyl iodide.

Figure 1: Optimized synthetic workflow for the base-mediated alkylation route.

Detailed Protocol (Self-Validating)

Step 1: Carboxylate Formation

-

Charge a clean, dry round-bottom flask with Cyclobutanecarboxylic acid (1.0 equiv).

-

Dissolve in anhydrous DMF (5 mL per mmol substrate). Validation: Solution should be clear.

-

Add anhydrous

(1.5 equiv) in one portion. -

Stir at Room Temperature (RT) for 30 minutes. Observation: Evolution of

gas indicates successful deprotonation.

Step 2: Alkylation

-

Add 3,5-Difluorobenzyl bromide (1.05 equiv) dropwise to the suspension.

-

Add KI (0.1 equiv) as a catalyst.

-

Heat the mixture to 60°C and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide spot (

) should disappear.

Step 3: Isolation & Purification

-

Cool to RT and dilute with Ethyl Acetate (EtOAc) .

-

Wash the organic layer 3x with water (to remove DMF) and 1x with brine.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Physicochemical Profile & ADME Logic

Understanding the physicochemical properties is crucial for researchers utilizing this molecule as a prodrug moiety or building block.

| Property | Value (Predicted) | Significance in Drug Design |

| LogP | 3.6 ± 0.3 | Highly lipophilic. Enhances passive diffusion across the blood-brain barrier (BBB). |

| TPSA | 26.3 Ų | Low polar surface area, indicating excellent oral bioavailability. |

| H-Bond Donors | 0 | No donors prevents non-specific binding to plasma proteins. |

| H-Bond Acceptors | 2 | Ester oxygens serve as weak acceptors for receptor interaction. |

| Rotatable Bonds | 3 | Moderate flexibility allows induced fit without high entropic penalty. |

The "Fluorine Effect"

The 3,5-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific motif is utilized to:

-

Modulate pKa: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, altering

- -

Block Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation, extending the half-life (

) of the molecule compared to a non-fluorinated benzyl ester [1].

Analytical Characterization

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 6.7–6.9 ppm (m, 3H, Ar-H): Characteristic signal for the 3,5-difluorophenyl protons.

-

5.1 ppm (s, 2H,

- 3.1–3.2 ppm (m, 1H, Cyclobutane CH-CO): Methine proton alpha to the carbonyl.

-

1.8–2.4 ppm (m, 6H, Cyclobutane

-

¹⁹F NMR:

- -109 to -111 ppm: Single signal (if symmetric) indicating the two equivalent fluorine atoms.

Quality Control Decision Tree

Use the following logic flow to determine if the product meets pharmaceutical grade standards (>98% purity).

Figure 2: Analytical decision matrix for product release.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for small ring scaffolds). [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for benzyl ester synthesis via alkyl halides). [Link]

Strategic Handling & Safety Profiling: 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Executive Summary & Compound Context

3,5-Difluorobenzyl cyclobutane-1-carboxylate is a specialized fluorinated ester intermediate, primarily utilized in the synthesis of antiviral agents (specifically HIV integrase strand transfer inhibitors) and advanced agrochemicals. Its structure combines the metabolic stability of the 3,5-difluorophenyl moiety with the rigid, lipophilic geometry of the cyclobutane ring.

Because this compound is often a "New Chemical Entity" (NCE) or a transient intermediate in research settings, a commercial Safety Data Sheet (SDS) is rarely available. This guide serves as a Derived Safety Profile , synthesizing data from Structure-Activity Relationships (SAR), functional group analysis, and precursor toxicology to establish a self-validating safety protocol.

Physicochemical Identification & Predicted Properties

Reliable handling requires accurate physicochemical prediction. The following data is derived from QSAR (Quantitative Structure-Activity Relationship) modeling of the C12H12F2O2 scaffold.

| Property | Value (Predicted/Derived) | Rationale/Method |

| IUPAC Name | (3,5-difluorophenyl)methyl cyclobutanecarboxylate | Nomenclature Standard |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 226.22 g/mol | Sum of atomic weights |

| Physical State | Colorless to pale yellow liquid | Based on benzyl ester analogs |

| Boiling Point | 265°C - 275°C (at 760 mmHg) | Extrapolated from benzyl alcohol BP |

| LogP (Lipophilicity) | ~3.2 | High lipophilicity due to fluorine/cyclobutane |

| Flash Point | >110°C (Closed Cup) | Estimated from MW and ester functionality |

| Density | 1.18 - 1.22 g/cm³ | Fluorination increases density >1.0 |

Hazard Identification (GHS Classification)

As an NCE, this compound must be treated under the "Precautionary Principle." The following classification is based on "Read-Across" toxicology from 3,5-difluorobenzyl alcohol and cyclobutanecarboxylic acid.

GHS Label Elements

Signal Word: WARNING

Hazard Statements (Derived)

-

H315: Causes skin irritation.[1][2][3][4] (Benzyl esters are known lipophilic irritants).

-

H412: Harmful to aquatic life with long-lasting effects (Due to fluorination and stability).

Precautionary Statements

-

P280: Wear protective gloves (Nitrile)/protective clothing/eye protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do.[4][5][6][7]

Synthesis & Process Safety Protocol

The safest way to handle this compound is to understand its genesis. Below is the standard protocol for generating this ester via Acid Chloride coupling, selected for its high yield and defined byproduct profile.

Reaction Logic

Step-by-Step Methodology

-

Preparation: Purge a 250mL round-bottom flask with Nitrogen (

). Add 3,5-difluorobenzyl alcohol (1.0 equiv) and dry Dichloromethane (DCM). -

Base Addition: Add Triethylamine (

) (1.2 equiv). Cool the system to 0°C. Critical: Exotherm control. -

Acylation: Dropwise addition of Cyclobutanecarbonyl chloride (1.1 equiv). Maintain internal temp <5°C.

-

Quench: After TLC indicates completion (~2 hrs), quench with saturated

. -

Isolation: Extract organic layer, dry over

, and concentrate.

Process Safety Visualization

The following diagram maps the critical control points (CCPs) where safety risks are highest during synthesis.

Figure 1: Synthesis workflow highlighting Critical Control Points (CCPs) for exotherm and gas evolution management.

Toxicology & Exposure Control Strategy

Since specific toxicological data is absent, we apply the "Threshold of Toxicological Concern" (TTC) for Cramer Class III compounds (structures permitting significant toxicity).

Toxicological Inference[3][4][9][10]

-

Metabolic Fate: The ester bond is susceptible to hydrolysis by carboxylesterases, releasing 3,5-difluorobenzyl alcohol and cyclobutanecarboxylic acid .

-

Fluorine Effect: The 3,5-difluoro substitution blocks metabolic oxidation at those positions, potentially increasing the half-life of the benzyl metabolite.

-

Sensitization: Benzyl esters can be skin sensitizers.[1] Treat as a potential allergen.

Engineering Controls

-

Ventilation: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Glove Permeation:

-

Recommended: Nitrile (0.11 mm) for splash protection.

-

Immersion: Laminate film (Silver Shield) required for prolonged contact due to DCM solvent carrier.

-

Emergency Response & Disposal

Fire Fighting Measures[4][5][6][9]

-

Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-resistant foam. Do NOT use water jet (may spread burning ester). -

Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Carbon Monoxide (CO). Responders must wear SCBA.

Spill Containment (The "PIG" Rule)

-

P rotect: Evacuate area, don PPE.[4]

-

I solate: Dike the spill using vermiculite or sand.

-

G roup: Collect absorbed material into a sealed container labeled "Fluorinated Organic Waste."

Ecological Disposal

Do not discharge into sewer systems. The C-F bond is resistant to biodegradation. Incineration in a facility equipped with a scrubber (to capture HF) is the only compliant disposal method (EPA Code: D001/U-Listed equivalent).

Decision Logic for Unknown Intermediates

When handling this compound or its analogs without a commercial SDS, follow this decision tree to determine safety protocols.

Figure 2: Risk Assessment Logic for Fluorinated Benzyl Esters lacking commercial SDS.

References

-

PubChem. (2025).[1] Compound Summary: 3,5-Difluorobenzyl alcohol.[8][9] National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. [Link]

-

OSHA. (2024). Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration.[4] [Link]

-

Purser, G. H. (2016). Toxicological Assessments of Fluorinated Hydrocarbons. Journal of Chemical Health & Safety. [Link]

Sources

- 1. Benzyl fluoride | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. angenechemical.com [angenechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. caelo.de [caelo.de]

- 7. fishersci.com [fishersci.com]

- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 9. 3,5-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

The Cyclobutane Carboxylate Core: A Technical Guide to Synthesis, Stereochemistry, and Bioisosterism

Executive Summary

Cyclobutane carboxylate esters represent a unique intersection of high-energy ring strain (~26.4 kcal/mol) and precise stereochemical control. Unlike their acyclic counterparts or the more common cyclopropanes, cyclobutanes offer a specific "puckered" conformation (dihedral angles ~25-35°) that provides a distinct vector for substituent display. This guide serves as a technical manual for the synthesis, functionalization, and application of this moiety in high-value pharmaceutical intermediates.

Section 1: Structural & Electronic Properties

The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered conformations to minimize torsional strain (Pitzer strain) caused by eclipsing hydrogens.

The "Pucker" Effect on Reactivity

-

Conformational Locking: Substituting the ring (e.g., with a carboxylate) shifts the equilibrium. Bulky groups prefer the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

-

Electronic Modulation: The carboxylate ester at the C1 position is electronically coupled to the strained ring system. The s-character of the C-C bonds in the ring is higher than in cyclohexane, influencing the acidity of

-protons and the electrophilicity of the carbonyl carbon.

| Property | Value / Characteristic | Impact on Synthesis |

| Ring Strain | ~26.4 kcal/mol | High reactivity toward ring-opening; requires mild deprotection conditions. |

| Bond Angles | ~88° (C-C-C) | Deviates from 109.5°; creates "bent bond" character similar to cyclopropane but less pronounced. |

| Pucker Angle | 25°–35° | Dictates cis/trans diastereoselectivity in substitution reactions. |

Section 2: Synthetic Methodologies

We distinguish between de novo ring construction and functionalization of existing cores.

The Malonic Ester Alkylation (Classic Route)

The most robust method for generating 1,1-disubstituted cyclobutanes involves the double alkylation of malonates with 1,3-dihalides.

-

Mechanism: Sequential SN2 reactions.

-

Critical Control Point: The second alkylation is intramolecular and entropically disfavored compared to intermolecular polymerization. High dilution and specific bases (NaOEt vs. NaH) are critical.

Photochemical [2+2] Cycloaddition (The "Green" Route)

Direct access to complex stereocenters, particularly for 1,2- and 1,3-substituted systems.

-

Substrates: Cinnamates, fumarates, or maleates.

-

Selection Rules: Thermally forbidden but photochemically allowed (suprafacial-suprafacial overlap).

-

Stereocontrol: The head-to-head (HH) vs. head-to-tail (HT) regioselectivity is governed by electronic polarization and steric bulk.

Ring Contraction (Wolff Rearrangement)

Used for accessing cyclobutanes from cyclopentanones or diazoketones.[1]

-

Utility: Excellent for generating highly substituted cyclobutanes that are sterically crowded and difficult to form via direct alkylation.

Section 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting a synthetic route based on the desired substitution pattern.

Caption: Decision matrix for cyclobutane synthesis. Red nodes indicate target structure types; Green nodes indicate the optimal synthetic methodology.

Section 4: Applications in Drug Discovery

Cyclobutane carboxylates function as superior bioisosteres for tert-butyl groups and acyclic chains.

The "Gem-Dimethyl" Analog

Replacing a gem-dimethyl group with a cyclobutane ring restricts conformational freedom without adding excessive lipophilicity.

-

Metabolic Stability: The cyclobutane ring is generally resistant to P450 oxidation compared to alkyl chains, as hydrogen abstraction from the ring is kinetically slower due to the increased s-character of the C-H bond.

-

Vector Alignment: In glutamate analogs (e.g., ACBC), the cyclobutane ring locks the amino and carboxylate groups into a bioactive conformation that mimics the receptor-bound state of the natural ligand.

Biological Mechanism of Action (GABA Analog Example)

The following diagram details how cyclobutane substitution impacts the pharmacodynamics of a GABA analog.

Caption: SAR Logic Flow. Cyclobutane incorporation pre-organizes the ligand (Blue), reducing the entropic cost of binding to the receptor (Red).

Section 5: Experimental Protocols

Protocol A: Synthesis of Ethyl 1,1-Cyclobutanedicarboxylate

Based on the classic Malonic Ester Synthesis [1].

Objective: Synthesis of the 1,1-dicarboxylate core from diethyl malonate.

Reagents:

-

Diethyl malonate (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium Ethoxide (2.2 eq, prepared in situ or 21 wt% solution)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel under N2 atmosphere.

-

Base Preparation: Add sodium metal to anhydrous ethanol carefully to generate NaOEt. Cool to 50°C.[2]

-

First Alkylation: Add diethyl malonate dropwise. Stir for 30 mins to generate the sodiomalonate enolate.

-

Cyclization: Add 1,3-dibromopropane dropwise. Crucial: The addition must be slow to favor intramolecular cyclization over intermolecular polymerization.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes).

-

Workup: Cool to room temperature. The mixture will contain a heavy precipitate of NaBr. Add water to dissolve salts.[2]

-

Extraction: Remove ethanol via rotary evaporation. Extract the aqueous residue with diethyl ether (3x).

-

Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via vacuum distillation (bp ~100°C at 15 mmHg) to isolate the clear oil.

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the disappearance of the malonate CH2 singlet (~3.3 ppm) and the appearance of the cyclobutane ring protons (~1.9–2.5 ppm multiplets).

Protocol B: Photochemical Synthesis of Truxinate Esters (Cyclobutane-1,2-dicarboxylates)

Utilizing solid-state or solution-phase [2+2] cycloaddition [2].

Objective: Stereoselective formation of the cyclobutane ring from cinnamate derivatives.

Reagents:

-

trans-Cinnamic acid ester (substrate)

-

Benzophenone (photosensitizer, if in solution)

-

Pyrex reaction vessel (filters light <280 nm)

Step-by-Step Methodology:

-

Preparation: Dissolve the cinnamate ester in degassed acetonitrile. Add 10 mol% benzophenone.

-

Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (hv > 300 nm).

-

Monitoring: Irradiate for 12–24 hours. Monitor the disappearance of the alkene peak in UV-Vis or 1H NMR (vinylic protons at 6.4/7.7 ppm).

-

Isolation: Evaporate solvent. The cyclobutane product is often a solid dimer.[3]

-

Stereochemical Analysis: Separation of head-to-head vs. head-to-tail isomers is achieved via fractional crystallization or column chromatography.

Self-Validating Checkpoint:

-

J-Coupling: In the 1H NMR, the cyclobutane methine protons will appear at 3.5–4.5 ppm. Cis-isomers typically show larger coupling constants (J = 8–11 Hz) compared to trans-isomers (J = 4–7 Hz) in these rigid systems.

References

-

Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid.[2] Org.[2][3][4][5][6] Synth.1940 , 20, 23. Link

-

Poplata, S.; Tröster, A.; Zou, Y.-Q.; Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chem. Rev.2016 , 116, 9748–9815. Link

-

Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2024 , 4, 11. Link

-

Krapcho, A. P. Synthesis of Cyclobutane Compounds via the Alkylation of Malonic Esters. Synthesis1974 , 1974(6), 383-419. Link

Sources

Methodological & Application

Synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Application Note:

Executive Summary

This guide details the synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate , a strategic building block in medicinal chemistry. The 3,5-difluorobenzyl motif is frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the cyclobutane ring serves as a rigid, non-aromatic spacer that restricts conformational freedom compared to alkyl chains.

We present two validated protocols:

-

Method A (Acyl Chloride Activation): The robust, scalable "Gold Standard" for gram-to-kilogram synthesis.

-

Method B (Steglich Esterification): A mild, carbodiimide-mediated protocol ideal for high-throughput library generation or acid-sensitive substrates.

Retrosynthetic Analysis & Strategy

The target molecule is an ester derived from a primary benzylic alcohol and a cycloaliphatic carboxylic acid. The disconnection logic focuses on the acyl-oxygen bond, utilizing the high reactivity of the acyl chloride or an activated O-acylisourea intermediate.

Figure 1: Retrosynthetic strategy highlighting the two primary activation pathways.

Safety & Handling (Critical)

-

3,5-Difluorobenzyl alcohol: Irritant. Avoid inhalation. Fluorinated benzylic alcohols can show enhanced skin permeation.

-

Cyclobutanecarbonyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Must be handled in a fume hood.

-

Dichloromethane (DCM): Volatile, potential carcinogen. Use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).

Method A: Acyl Chloride Activation (Scalable Protocol)

Rationale: This method drives the reaction to completion using a highly reactive electrophile (acid chloride). It is preferred for scales >1g due to ease of purification (byproducts are volatile or water-soluble).

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 3,5-Difluorobenzyl alcohol | Nucleophile | 1.0 | 144.12 | 1.27 |

| Cyclobutanecarbonyl chloride | Electrophile | 1.2 | 118.56 | 1.05 |

| Triethylamine (TEA) | Base (HCl Scavenger) | 1.5 | 101.19 | 0.73 |

| DMAP | Catalyst (Nucleophilic) | 0.1 | 122.17 | Solid |

| Dichloromethane (DCM) | Solvent | -- | -- | -- |

Note: If Cyclobutanecarbonyl chloride is unavailable, generate it in situ by refluxing Cyclobutanecarboxylic acid with Thionyl Chloride (SOCl2) for 2 hours, then remove excess SOCl2 under vacuum.

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar. -

Solvation: Charge the RBF with 3,5-Difluorobenzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to alcohol).

-

Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C using an ice bath.

-

Expert Tip: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the reaction of the sterically hindered cyclobutane carbonyl.

-

-

Electrophile Addition: Add Cyclobutanecarbonyl chloride (1.2 equiv) dropwise via syringe or addition funnel over 15 minutes.

-

Observation: White precipitate (TEA·HCl salts) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (

) should disappear; the ester product will be less polar (

-

-

Quench: Add saturated

solution (equal volume to reaction solvent) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

Method B: Steglich Esterification (Mild Protocol)

Rationale: Uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the acid in situ. Ideal for parallel synthesis or if the acid chloride is unstable.

Reagents & Stoichiometry[1]

| Component | Role | Equiv. |

| Cyclobutanecarboxylic acid | Acid | 1.0 |

| 3,5-Difluorobenzyl alcohol | Alcohol | 1.1 |

| EDC·HCl | Coupling Agent | 1.2 |

| DMAP | Catalyst | 0.1 |

| DCM | Solvent | -- |

Step-by-Step Protocol

-

Dissolve Cyclobutanecarboxylic acid (1.0 equiv) and 3,5-Difluorobenzyl alcohol (1.1 equiv) in anhydrous DCM (0.15 M).

-

Add DMAP (0.1 equiv).

-

Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

-

Warm to RT and stir overnight (12–16 hours).

-

Mechanism:[1] EDC forms an O-acylisourea intermediate. DMAP attacks this to form a reactive N-acylpyridinium species, which is then intercepted by the alcohol.

-

-

Workup: Wash with 1M HCl (to remove DMAP/EDC), then sat.

, then Brine.

Purification & Workup Workflow

Figure 2: Standard aqueous workup and purification workflow.

Characterization Data (Expected)

-

Appearance: Colorless oil or low-melting white solid.

-

1H NMR (400 MHz, CDCl3):

- 6.80–6.90 (m, 3H, Ar-H) – Characteristic 3,5-difluoro pattern.

- 5.10 (s, 2H, O-CH 2-Ar) – Benzylic singlet.

- 3.15 (m, 1H, Cyclobutane CH -CO) – Methine proton.

- 2.10–2.30 (m, 4H, Cyclobutane ring) – Ring methylene protons.

- 1.80–2.00 (m, 2H, Cyclobutane ring).

-

13C NMR: Carbonyl peak approx. 175 ppm; Benzylic carbon approx. 65 ppm; C-F coupling visible in aromatic region (approx. 163 ppm, d, J~248 Hz).

References

-

ChemicalBook. (2025). 3,5-Difluorobenzyl alcohol Properties and Suppliers. Retrieved from

-

Organic Syntheses. (1943).[2] Cyclobutanecarboxylic acid synthesis.[2][3][4][5] Org.[2][3][4][6][7] Syn. Coll. Vol. 3, 733. Retrieved from

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 522721, 3,5-Difluorobenzyl alcohol.[8] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cas 3721-95-7,Cyclobutanecarboxylic acid | lookchem [lookchem.com]

- 5. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 3,5-Difluorobenzyl Cyclobutane-1-carboxylate in Medicinal Chemistry

This guide details the applications, synthetic utility, and experimental protocols for 3,5-Difluorobenzyl cyclobutane-1-carboxylate , a specialized building block in medicinal chemistry.

Executive Summary

3,5-Difluorobenzyl cyclobutane-1-carboxylate represents a convergence of two high-value motifs in modern drug discovery: the conformationally restricted cyclobutane ring and the metabolically robust 3,5-difluorobenzyl moiety .

In synthetic organic chemistry, this compound serves two primary roles:

-

Orthogonal Protecting Group Strategy: The electron-withdrawing fluorine atoms destabilize the benzylic carbocation, rendering this ester significantly more stable to acidic conditions than a standard benzyl ester. This allows for selective deprotection of other acid-labile groups (e.g., Boc, t-Butyl esters) while retaining the carboxylate protection.

-

Pharmacophore Installation: It acts as a lipophilic, metabolically stable "warhead" for probing hydrophobic pockets in enzymes (e.g., kinases, esterases) where the 3,5-difluoro substitution pattern blocks Phase I metabolic oxidation (P450) at the typically vulnerable para- and ortho-positions.

Technical Analysis & Mechanism

The "Fluorine Effect" on Stability

Standard benzyl esters are often cleaved via acid-catalyzed hydrolysis or solvolysis, proceeding through a benzylic carbocation intermediate.

-

Mechanism: The presence of fluorine atoms at the 3- and 5-positions exerts a strong inductive electron-withdrawing effect (-I).

-

Consequence: This destabilizes the transition state for carbocation formation. Consequently, 3,5-difluorobenzyl esters exhibit enhanced acid stability compared to non-substituted benzyl esters. They remain cleavable via catalytic hydrogenolysis (Pd/C, H₂), providing a unique orthogonal window.

Cyclobutane as a Bioisostere

The cyclobutane ring acts as a "pucker" scaffold. Unlike the flat benzene ring or the flexible cyclohexane, cyclobutane locks substituents into specific vectors. This is critical for Scaffold Morphing —replacing a phenyl ring with a cyclobutane to increase fraction sp³ (Fsp³) character, thereby improving solubility without sacrificing lipophilic contacts.

Experimental Protocols

Protocol A: Alpha-Alkylation of Cyclobutane Scaffold

Use Case: Creating quaternary centers for inhibitor design while retaining the ester.

Objective: Install an alkyl group at the 1-position of the cyclobutane ring. The 3,5-difluorobenzyl group prevents ester cleavage during the harsh basic conditions and subsequent acidic quench.

Materials:

-

Substrate: 3,5-Difluorobenzyl cyclobutane-1-carboxylate (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq)

-

Electrophile: Methyl Iodide or Benzyl Bromide (1.5 eq)

-

Solvent: Anhydrous THF

-

Quench: 1M HCl (aq)

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C .

-

Enolate Formation: Add LDA dropwise over 10 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation of the alpha-proton.

-

Note: The cyclobutane ring strain increases the s-character of the C-H bond, making it slightly more acidic, but the enolate is reactive.

-

-

Electrophile Addition: Add the electrophile (neat or in minimal THF) dropwise.

-

Warm-up: Allow the reaction to warm to 0°C over 2 hours.

-

Acidic Quench: Quench the reaction with 1M HCl .

-

Critical Checkpoint: A standard t-butyl ester might hydrolyze here if the pH drops too low for too long. The 3,5-difluorobenzyl ester remains intact.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The 3,5-difluorobenzyl group provides distinct UV activity (254 nm) for easy monitoring.

Protocol B: Selective Deprotection (Hydrogenolysis)

Use Case: Removing the protecting group to reveal the free carboxylic acid.

Objective: Cleave the 3,5-difluorobenzyl ester without affecting other reducible groups (if carefully controlled) or acid-sensitive moieties.

Materials:

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: MeOH or EtOAc

-

Hydrogen Source: H₂ balloon (1 atm)

Methodology:

-

Dissolve the alkylated ester in MeOH.

-

Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

-

Purge with H₂ gas and stir at room temperature for 2–4 hours.

-

Observation: Monitor by TLC.[1] The disappearance of the UV-active starting material and appearance of a baseline spot (acid) indicates completion.

-

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate to yield the 1-substituted cyclobutanecarboxylic acid .

Visualization: Orthogonal Protection Workflow

The following diagram illustrates the logical flow of using this compound to synthesize complex pharmaceutical intermediates, highlighting its stability profile.

Caption: Workflow demonstrating the orthogonal stability of the 3,5-difluorobenzyl ester. It survives acidic conditions that cleave other groups (Branch 1) but is removed by hydrogenation (Branch 2).

Comparative Data: Ester Stability

The following table summarizes the relative stability of benzyl ester variants, justifying the selection of the 3,5-difluoro analog.

| Ester Type | Electronic Effect | Acid Stability (TFA/HCl) | Hydrogenolysis Rate | Lipophilicity (logP) |

| Benzyl (Bn) | Neutral | Moderate | Fast | Moderate |

| p-Methoxybenzyl (PMB) | Electron Donating | Low (Acid Labile) | Slow | Moderate |

| 3,5-Difluorobenzyl | Electron Withdrawing | High (Stable) | Fast | High |

| Nitrobenzyl | Strong Withdrawing | Very High | Requires specific conditions | Low |

Interpretation: The 3,5-difluorobenzyl ester offers the best balance of acid stability (allowing multi-step synthesis) and clean removal via standard hydrogenolysis, while also enhancing lipophilicity for easier handling during purification.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Substituted Benzyl Esters).

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

SynQuest Laboratories. (2024). Product Specification: 3,5-Difluorobenzyl cyclobutane-1-carboxylate (CAS 259099-74-6).

Sources

Application Note: Strategic Implementation of 3,5-Difluorobenzyl Esters for Metabolic Stability Enhancement in Prodrug Design

Introduction: The Liability of Carboxylic Acids and Standard Esters

In the landscape of modern drug discovery, carboxylic acid moieties present a paradoxical challenge. While they are critical for target engagement (often forming essential salt bridges or hydrogen bonds), their high polarity severely limits membrane permeability and oral bioavailability. Furthermore, free carboxylic acids are prime substrates for rapid Phase II metabolism, particularly glucuronidation.

The classical solution—converting the acid into a simple alkyl or unsubstituted benzyl ester prodrug—frequently fails in vivo. Unsubstituted esters are highly susceptible to rapid, indiscriminate cleavage by ubiquitous plasma and hepatic serine esterases (e.g., CES1, CES2), leading to premature drug release and systemic toxicity. Additionally, unsubstituted benzyl rings are highly vulnerable to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

To circumvent these liabilities, the 3,5-difluorobenzyl (3,5-DFB) ester has emerged as a premier structural motif. By strategically integrating 3,5-DFB into prodrug scaffolds, medicinal chemists can precisely tune lipophilicity, control the rate of bioactivation, and drastically enhance metabolic half-life.

Mechanistic Rationale: Why 3,5-Difluorobenzyl?

The selection of the 3,5-DFB group is driven by rigorous structure-activity relationship (SAR) causality:

-

Steric and Electronic Shielding: Fluorine is the most electronegative element. The meta-substitution pattern (3,5-difluoro) exerts a powerful inductive electron-withdrawing effect (-I) across the aromatic system without the competing resonance donation (+R) often seen in para-substitutions. This reduces the electron density of the ester carbonyl, subtly deactivating it against nucleophilic attack by esterase catalytic triads. This shifts the cleavage profile from rapid systemic hydrolysis to controlled, tissue-specific release.

-

Cytochrome P450 Evasion: Aromatic hydroxylation by CYP enzymes typically targets electron-rich positions. The 3,5-difluoro pattern electronically deactivates the ring and physically blocks the meta positions with strong C-F bonds (bond dissociation energy ~116 kcal/mol), drastically reducing intrinsic clearance (CLint). In the discovery of the HIV-1 capsid inhibitor Lenacapavir, researchers demonstrated that the 3,5-difluorobenzyl motif conferred significantly improved metabolic stability compared to a 3-fluorobenzyl analog, achieving an exceptional human hepatocyte predicted clearance of 0.01 L/h/kg[1].

-

Enhanced Target Binding: Beyond acting as a transient protecting group, if the 3,5-DFB moiety is retained in the active scaffold, it frequently engages in robust target interactions. For example, in the development of human ClpP activators, the 3,5-difluorobenzyl group was shown to form critical π-π stacking interactions within the binding pocket, improving both hydrophobic contact and overall enzymatic activity[2]. This strategy has also been successfully applied in the optimization of pentacyclic triterpene derivatives, where the synthesis of gypsogenin 3,5-difluorobenzyl esters significantly enhanced anti-ABL kinase activity[3].

Figure 1: Mechanism of metabolic shielding and controlled bioactivation by 3,5-DFB esters.

Quantitative Data: SAR Stability Profiling

To illustrate the profound impact of fluorine substitution on metabolic stability, Table 1 summarizes representative comparative data for ester derivatives incubated in Human Liver Microsomes (HLM).

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Ester Moiety | HLM T₁/₂ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Relative Esterase Cleavage Rate |

| Unsubstituted Benzyl | 12.5 | 115.5 | High (Rapid systemic clearance) |

| 3-Fluorobenzyl | 28.0 | 49.5 | Moderate |

| 3,5-Difluorobenzyl | >120.0 | <10.0 | Low (Controlled, sustained release) |

Note: Data represents typical SAR baseline trends observed when optimizing carboxylic acid pharmacophores via halogenated esterification.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols utilize a self-validating design. The synthesis employs mild conditions to prevent epimerization, while the metabolic assay uses a dual-condition approach (+/- NADPH) to definitively isolate esterase-mediated hydrolysis from CYP450-mediated oxidation.

Protocol A: Synthesis of the 3,5-Difluorobenzyl Ester Prodrug

Causality: Using a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF) ensures selective O-alkylation of the carboxylate anion without racemizing sensitive α-stereocenters often present in complex APIs.

-

Preparation: Dissolve the parent carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 15 minutes to generate the carboxylate anion.

-

Alkylation: Dropwise, add 3,5-difluorobenzyl bromide (1.2 eq). Critical Step: Monitor the internal temperature; if the reaction is highly exothermic, perform the addition at 0°C to prevent side reactions.

-

Reaction Monitoring: Stir for 4–12 hours at room temperature. Monitor completion via TLC or LC-MS.

-

Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3,5-difluorobenzyl ester.

Protocol B: In Vitro HLM Metabolic Stability Profiling (Dual-Assay)

Causality: By running parallel incubations with and without an NADPH regenerating system, we create a self-validating matrix. Degradation in the absence of NADPH confirms esterase cleavage, while additional degradation in the presence of NADPH quantifies CYP450 vulnerability.

-

Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity.

-

Pre-Incubation: In a 96-well plate, combine the HLM (final protein concentration: 1.0 mg/mL) and the 3,5-DFB ester prodrug (final concentration: 1.0 µM, keeping organic solvent <1% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation:

-

Group 1 (Total Metabolism): Add NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450 + esterase activity.

-

Group 2 (Esterase Only): Add an equivalent volume of buffer instead of NADPH.

-

-

Time-Course Sampling: At designated time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

-

Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS). Causality: Cold ACN instantly precipitates proteins, halting all enzymatic activity, while the IS corrects for matrix suppression during mass spectrometry.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to clean vials for LC-MS/MS quantification.

Figure 2: Step-by-step workflow for HLM metabolic stability profiling.

Conclusion

The 3,5-difluorobenzyl ester is a highly engineered pharmacophore that solves the dual problems of rapid esterase hydrolysis and CYP450-mediated oxidation inherent to traditional prodrugs. By leveraging the strong inductive effects and steric shielding of meta-fluorine substitutions, drug development professionals can achieve precisely controlled bioactivation rates, significantly extending the metabolic half-life and therapeutic window of carboxylic acid-containing therapeutics.

References

1. - Journal of Medicinal Chemistry 2. - Future Medicinal Chemistry 3. - Molecules

Sources

3,5-Difluorobenzyl cyclobutane-1-carboxylate as a pharmaceutical intermediate

This guide details the technical specifications, synthesis protocols, and quality control measures for 3,5-Difluorobenzyl cyclobutane-1-carboxylate , a specialized pharmaceutical intermediate.

This compound serves as a critical building block in medicinal chemistry, particularly for installing the 3,5-difluorobenzyl pharmacophore —a motif essential for enhancing metabolic stability and lipophilicity in drug candidates targeting Soluble Guanylate Cyclase (sGC) and P2X7 receptors .

Part 1: Chemical Identity & Strategic Significance

Molecular Profile

-

IUPAC Name: (3,5-difluorophenyl)methyl cyclobutanecarboxylate

-

Molecular Formula: C₁₂H₁₂F₂O₂

-

Molecular Weight: 226.22 g/mol

-

Role: Late-stage intermediate; Lipophilic Pharmacophore Installer.

Strategic Value in Drug Design

The 3,5-difluorobenzyl moiety is a "privileged structure" in modern drug discovery. Its incorporation into the cyclobutane scaffold serves two primary mechanistic functions:

-

Metabolic Blocking: The fluorine atoms at the 3 and 5 positions of the benzyl ring effectively block Cytochrome P450-mediated oxidation (hydroxylation), significantly extending the half-life (

) of the parent drug compared to non-fluorinated analogs [1]. -

Conformational Restriction: The cyclobutane ring introduces a rigid, puckered geometry that restricts the rotational freedom of the carboxylate tail, often improving binding affinity to GPCRs and ion channels (e.g., P2X7) by reducing the entropic penalty of binding [2].

Part 2: Synthesis Protocol (Industrial Scale-Up)

Objective: To synthesize 3,5-Difluorobenzyl cyclobutane-1-carboxylate with >98% purity using an Acid Chloride activation strategy (preferred for scale-up over DCC coupling due to easier purification).

Reaction Logic & Pathway

The synthesis proceeds via the activation of cyclobutanecarboxylic acid using thionyl chloride (

Advantages of this Route:

-

Atom Economy: Avoids the formation of urea byproducts (DCU) associated with Steglich esterification.

-

Scalability: Gaseous byproducts (

,

Reagents & Materials

| Reagent | Equiv. | Role |

| Cyclobutanecarboxylic Acid | 1.0 | Substrate (Acid Core) |

| Thionyl Chloride ( | 1.2 | Chlorinating Agent |

| 3,5-Difluorobenzyl Alcohol | 1.0 | Nucleophile |

| Triethylamine ( | 1.5 | HCl Scavenger (Base) |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |

| DMF (Cat.) | 0.05 | Catalyst |

Step-by-Step Protocol

Step A: Formation of Cyclobutanecarbonyl Chloride

-

Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with Cyclobutanecarboxylic acid (1.0 equiv) and anhydrous DCM (5 volumes).

-

Activation: Add catalytic DMF (0.05 equiv). Cool the system to 0°C under

atmosphere. -

Addition: Add

(1.2 equiv) dropwise over 30 minutes. -

Reflux: Warm to room temperature (RT) and then reflux at 40°C for 2 hours. Monitor conversion by TLC (disappearance of acid).

-

Concentration: Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (yellow oil). Do not isolate; proceed immediately.

Step B: Esterification

-

Preparation: Dissolve the crude acid chloride in fresh anhydrous DCM (5 volumes).

-

Nucleophile Addition: In a separate vessel, mix 3,5-Difluorobenzyl alcohol (1.0 equiv) and

(1.5 equiv) in DCM. -

Coupling: Add the alcohol/base mixture to the acid chloride solution dropwise at 0°C to control the exotherm.

-

Reaction: Stir at RT for 4–6 hours.

-

Quench: Quench with saturated

solution.

Step C: Workup & Purification

-

Extraction: Separate organic layer; extract aqueous layer with DCM (2x).

-

Wash: Wash combined organics with 1M HCl (to remove excess amine), then Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Distillation: Purify via high-vacuum distillation (bp ~140°C @ 0.5 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1) if solid.[1][2]

Part 3: Visualization of Workflow

The following diagram illustrates the critical path for synthesis and the decision nodes for Quality Control.

Caption: Figure 1. Process Flow Diagram for the synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate via Acid Chloride method.

Part 4: Quality Control & Analytics

To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl₃):

- 6.8–7.0 (m, 3H, Ar-H) — Characteristic splitting of 3,5-difluoro pattern.

- 5.10 (s, 2H, O-CH ₂-Ar) — Diagnostic benzylic singlet.

- 3.10–3.20 (m, 1H, Cyclobutane CH -CO).

- 2.10–2.30 (m, 4H, Cyclobutane ring protons).

- 1.80–2.00 (m, 2H, Cyclobutane ring protons).

-

F NMR:

-

Single signal around

-109 to -110 ppm (triplet-like due to H-F coupling).

-

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Acceptance Criteria: Main peak area > 98.0%; No single impurity > 0.5%.[1]

Part 5: Safety & Handling (HSE)

Hazard Identification

-

3,5-Difluorobenzyl alcohol: Irritant. Potential lachrymator.

-

Thionyl Chloride: Highly corrosive. Reacts violently with water to release HCl and SO₂.

-

Product: Treat as a potential skin sensitizer.

Storage Stability

-

Condition: Store under inert atmosphere (

or Argon) at 2–8°C. -

Stability: Esters are susceptible to hydrolysis. Protect from moisture. Retest period: 12 months.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

Sigma-Aldrich. (n.d.). 3,5-Difluorobenzyl bromide Product Sheet (Precursor Data).

Sources

Application Note: Scalable Synthesis of Cyclobutane-1-Carboxylate Derivatives

Strategic Overview & Chemical Challenges

Cyclobutane-1-carboxylate derivatives are critical structural motifs in modern drug discovery—exemplified by the RORγt inverse agonist TAK-828F—and in the development of melt-castable energetic materials[1][2]. However, translating the synthesis of these strained four-membered rings from discovery-scale batch chemistry to process-scale manufacturing presents significant hurdles. Traditional batch syntheses often suffer from poor stereocontrol, hazardous reagent accumulation, and severe mass/heat transfer limitations during photochemical or electrochemical steps[1][2][3].

This application note details three field-proven, scalable paradigms that overcome these limitations: continuous-flow electrochemistry , steric-directed diastereoselective reduction , and topochemically controlled solid-state photochemistry . By explaining the mechanistic causality behind these protocols, this guide provides a self-validating framework for process chemists to implement these workflows.

Paradigm 1: Continuous-Flow Electrochemical Oxidative Cyclization

Target: Cyclobutane-1,1,2,2-tetracarboxylates (Precursors to energetic materials).

Causality & Mechanism

The synthesis of 1,1,2,2-tetracarboxylates via the anodic oxidation of malonate-type enolates is historically plagued by poor mass transfer and uneven current distribution in batch reactors, leading to overoxidation and low yields[1][3]. By transitioning to a continuous-flow electrochemical cell, the surface-area-to-volume ratio is drastically increased. This ensures rapid intramolecular coupling of the intermediate carbon-centered radicals while immediately sweeping the cyclized product away from the electrode surface, thereby preventing secondary electron transfers (overoxidation)[1]. The addition of sodium iodide (NaI) acts as a catalytic redox mediator, allowing the oxidative enolate cyclization to proceed at lower, safer overpotentials[1].

Caption: Continuous-flow electrochemical setup for oxidative enolate cyclization.

Protocol: 120 g-Scale Flow Synthesis

-

Solution Preparation: Prepare a 100 g/L solution of tetramethyl butane-1,1,4,4-tetracarboxylate in methanol[1]. Add catalytic NaI and a mild base to generate the enolate in situ.

-

Reactor Setup: Equip a continuous-flow electrochemical reactor with a carbon anode (+) and a stainless-steel cathode (-)[1]. Set the interelectrode gap to a minimum to reduce ohmic drop (resistance).

-

Electrolysis: Pump the solution through the reactor at a constant flow rate. Apply a constant current of

A, achieving a current density of -

Self-Validation: Monitor the reactor effluent via inline IR or HPLC. The disappearance of the linear precursor validates the residence time. If unreacted starting material is detected, decrease the flow rate.

-

Isolation: Concentrate the effluent and perform a standard aqueous workup to isolate the cyclobutane product in an 85% yield (capable of >100 g per run)[1][4].

Paradigm 2: Diastereoselective Knoevenagel/Reduction Strategy

Target: cis-1,3-Disubstituted cyclobutane carboxylic acids (TAK-828F scaffold).

Causality & Mechanism

Achieving high cis-diastereoselectivity on a cyclobutane ring is sterically demanding. In the commercial scale-up of the TAK-828F scaffold, Takeda chemists utilized a cyclobutylidene Meldrum's acid intermediate[2]. Why Meldrum's acid? Its rigid, chair-like 1,3-dioxane-4,6-dione ring projects extreme steric bulk over one face of the cyclobutane ring. This locks the conformation and effectively shields the top face of the exocyclic double bond. Subsequent reduction with NaBH₄ forces hydride delivery exclusively from the less hindered bottom face, establishing the cis-configuration with a 12:1 diastereomeric ratio (dr)[2][5].

Caption: Diastereoselective reduction pathway leveraging Meldrum's acid steric bulk.

Protocol: Chromatography-Free Scale-Up

-

Knoevenagel Condensation: To a solution of 3-substituted cyclobutanone in MeOH, add 1.02 equivalents of Meldrum's acid and a catalytic amount of piperidine[2].

-

Thermal Purging: Stir the reaction at room temperature, then age the slurry at 40 °C. This specific thermal aging forces unreacted Meldrum's acid into the mother liquor, yielding the intermediate in 96% yield with <0.5% residual Meldrum's acid (crucial to prevent downstream epimerization)[2].

-

Diastereoselective Reduction: Resuspend the intermediate and cool to 0 °C. Add NaBH₄ portion-wise to yield the cis-enriched product[2][5].

-

Self-Validation: Analyze the crude mixture via ¹H NMR (monitoring the cyclobutane methine protons) to confirm the initial 12:1 cis/trans ratio[5].

-

Chiral Resolution: Recrystallize the product using (S)-1-phenylethylamine. This upgrades the diastereomeric purity to 99.6:0.4 dr and completely eliminates the need for silica gel chromatography[2][6].

Paradigm 3: Scalable Photochemical [2+2] Cycloaddition

Target: cis-Cyclobutane-1,2-dicarboxylic acids (e.g., β-truxinic acid / CBDA-4).

Causality & Mechanism

Photochemical [2+2] cycloadditions in solution often suffer from poor regioselectivity because molecules rotate freely, leading to mixtures of head-to-tail (truxillic) and head-to-head (truxinic) isomers. By precipitating trans-cinnamic acid into a metastable β-crystalline solid, the monomers are perfectly preorganized[7][8]. The crystal lattice locks the double bonds at a distance of <4.2 Å in a parallel orientation, satisfying Schmidt's topochemical postulates. Upon UV irradiation, the constrained lattice dictates a highly specific, solvent-free [2+2] cycloaddition, yielding the cis-cyclobutane-1,2-dicarboxylic acid without transition-metal catalysts[7].

Caption: Solid-state photochemical [2+2] cycloaddition dictated by crystal packing.

Protocol: Solid-State Photodimerization

-

Metastable Solid Preparation: Dissolve trans-cinnamic acid in a minimal volume of DMF. Rapidly precipitate the solution into ice water to kinetically trap the metastable β-crystalline form[7].

-

Filtration: Filter the microcrystals and dry them under vacuum in the dark to prevent premature, uncontrolled photoreactions.

-